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molecular formula C9H8ClNO4 B3116248 2-(4-Chloro-3-nitrophenyl)propanoic acid CAS No. 21520-26-3

2-(4-Chloro-3-nitrophenyl)propanoic acid

Cat. No. B3116248
M. Wt: 229.62 g/mol
InChI Key: ZUMGMEDTUNEISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04189607

Procedure details

To a mixture of 4.6 g of 2-(4-chloro-3-nitrophenyl) propionic acid and 250 mg of 10% palladium-on-charcoal in 50 ml of ethanol, was added dropwise 2.5 g of hydrazine hydrate under a stream of nitrogen. After the completion of the addition, the mixture was stirred at room temperature for one hour and then refluxed for 6 hours. The resulting mixture was cooled to room temperature, mixed with 250 mg of 10% palladium-on-charcoal and 2.5 g of hydrazine hydrate, and refluxed for 6 hours. After filtration, the filtrate was evaporated and dissolved in 20 ml of water. The aqueous solution was adjusted to pH 5-6 with 6 N hydrochloric acid and then concentrated to a volume of 20 ml. On standing overnight at room temperature, 3.0 g of 2-(m-aminophenyl)propionic acid was obtained; m.p. 98°-100° C.; Analysis--Calculated for C9H11NO2 : C 65.43%, H 6.71%, N 8.48%, Found C 65.41%, H 6.72%, N 8.48%.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Quantity
250 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])=[CH:4][C:3]=1[N+:13]([O-])=O.O.NN>C(O)C.[Pd]>[NH2:13][C:3]1[CH:4]=[C:5]([CH:8]([CH3:12])[C:9]([OH:11])=[O:10])[CH:6]=[CH:7][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(C(=O)O)C)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
O.NN
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 20 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of 20 ml
WAIT
Type
WAIT
Details
On standing overnight at room temperature
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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